Home > Products > Screening Compounds P145634 > BCR-ABL fusion protein (b3a2) (922-930)
BCR-ABL fusion protein (b3a2) (922-930) -

BCR-ABL fusion protein (b3a2) (922-930)

Catalog Number: EVT-243880
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BCR-ABL fusion protein (b3a2)
Overview

The BCR-ABL fusion protein, specifically the b3a2 variant, is a significant molecular marker associated with various types of leukemia, particularly chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This protein results from a chromosomal translocation between the breakpoint cluster region (BCR) on chromosome 22 and the Abelson murine leukemia viral oncogene homolog (ABL) on chromosome 9. The fusion gene encodes a constitutively active tyrosine kinase that plays a critical role in the pathogenesis of these hematological malignancies. The b3a2 variant, also referred to as e14a2, is characterized by specific breakpoints within the BCR gene, leading to a protein product that is approximately 210 kDa in size .

Source and Classification

The BCR-ABL fusion protein is classified as an oncogenic tyrosine kinase. It is primarily found in patients with CML, where it is present in over 95% of cases. Additionally, it can be detected in approximately 20% of adult ALL cases and less frequently in other leukemias such as acute myeloid leukemia (AML) . The presence of this fusion protein serves as a critical diagnostic and prognostic indicator in clinical settings.

Synthesis Analysis

Methods

The synthesis of the BCR-ABL fusion protein occurs through a genetic rearrangement involving the translocation t(9;22)(q34;q11). This event leads to the formation of the BCR-ABL fusion gene, which is subsequently transcribed into messenger RNA and translated into the fusion protein. The most common methods for detecting this fusion involve reverse transcription polymerase chain reaction (RT-PCR) techniques, which allow for the amplification of specific BCR-ABL transcripts, including b3a2 .

Technical Details

In laboratory settings, RNA is extracted from patient samples, followed by cDNA synthesis using reverse transcriptase. Nested PCR amplification is then performed to detect the presence of specific BCR-ABL variants. This method ensures high sensitivity and specificity for identifying the b3a2 transcript among other variants such as b2a2 and e1a2 .

Molecular Structure Analysis

Structure

The BCR-ABL fusion protein consists of regions derived from both the BCR and ABL genes. The ABL portion contributes to its tyrosine kinase activity, while the BCR region introduces additional regulatory domains that enhance this activity. The b3a2 variant specifically includes sequences from exon 3 of BCR fused to exon 2 of ABL .

Data

The molecular weight of the b3a2 fusion protein is approximately 210 kDa. Structural studies indicate that this protein maintains a functional kinase domain capable of phosphorylating various substrates, thereby activating multiple signaling pathways involved in cell proliferation and survival .

Chemical Reactions Analysis

Reactions

The primary biochemical activity of the BCR-ABL fusion protein involves its role as a tyrosine kinase. It catalyzes the phosphorylation of tyrosine residues on itself and on various downstream signaling proteins. This phosphorylation cascade leads to enhanced cell proliferation and survival, contributing to oncogenesis in leukemic cells .

Technical Details

Mechanism of Action

Process

The mechanism by which the BCR-ABL fusion protein promotes leukemia involves several key processes:

  • Constitutive Activation: The fusion protein exhibits continuous kinase activity, leading to persistent phosphorylation of target proteins.
  • Signaling Pathway Activation: This activity activates several downstream pathways, including those related to cell growth (e.g., RAS/RAF/MEK/ERK pathway) and survival (e.g., PI3K/AKT pathway) .
  • Cellular Dysregulation: The dysregulation of these pathways results in increased cell proliferation and decreased apoptosis, ultimately leading to leukemic transformation.

Data

Studies have shown that inhibition of BCR-ABL activity can lead to reduced cell proliferation and increased apoptosis in leukemic cell lines expressing this fusion protein .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of the BCR-ABL fusion protein include its solubility in cellular environments due to its structural characteristics derived from both parent proteins. Its stability can be affected by post-translational modifications such as phosphorylation.

Chemical Properties

Chemically, BCR-ABL functions as a protein kinase with specific affinity for ATP as a substrate during phosphorylation reactions. Its activity can be modulated by small molecules designed to inhibit its kinase function .

Relevant Data or Analyses

Research has demonstrated that certain mutations within the ABL domain can alter its binding affinity for inhibitors, leading to treatment resistance in patients .

Applications

Scientific Uses

The BCR-ABL fusion protein has significant applications in both clinical diagnostics and therapeutic interventions:

  • Diagnostic Marker: It serves as a critical biomarker for diagnosing CML and monitoring treatment response.
  • Targeted Therapy: The development of TKIs has revolutionized treatment strategies for CML patients harboring this fusion protein.
  • Research Tool: It is used extensively in research to understand mechanisms of oncogenesis and develop new therapeutic strategies against leukemia .

Properties

Product Name

BCR-ABL fusion protein (b3a2) (922-930)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.